molecular formula C8H12 B13785373 Hexa-2-yn-4-ene, 4-ethyl-, (E)- CAS No. 70058-03-6

Hexa-2-yn-4-ene, 4-ethyl-, (E)-

Cat. No.: B13785373
CAS No.: 70058-03-6
M. Wt: 108.18 g/mol
InChI Key: GWVWHRMKPSRNDX-VMPITWQZSA-N
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Description

Hexa-2-yn-4-ene, 4-ethyl-, (E)- is an organic compound with the molecular formula C8H12. It is a stereoisomer of Hexa-2-yn-4-ene, 4-ethyl-, (Z)-. This compound is characterized by the presence of both alkyne and alkene functional groups, making it a versatile molecule in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexa-2-yn-4-ene, 4-ethyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of an ethyl-substituted alkyne with a suitable alkene under controlled conditions. The reaction often requires a catalyst, such as palladium or nickel, to facilitate the coupling process. The reaction conditions, including temperature and pressure, are optimized to ensure the formation of the desired (E)-isomer .

Industrial Production Methods

In industrial settings, the production of Hexa-2-yn-4-ene, 4-ethyl-, (E)- may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Hexa-2-yn-4-ene, 4-ethyl-, (E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexa-2-yn-4-ene, 4-ethyl-, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexa-2-yn-4-ene, 4-ethyl-, (E)- involves its interaction with specific molecular targets. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, which can modify the structure and function of target molecules. These interactions can affect biological pathways and processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Hexa-2-yn-4-ene, 4-ethyl-, (Z)-
  • Hexa-2-yn-4-ene, 4-methyl-
  • Hexa-2-yn-4-ene, 4-propyl-

Uniqueness

Hexa-2-yn-4-ene, 4-ethyl-, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (E)-isomer may exhibit different physical and chemical properties compared to its (Z)-isomer, making it valuable in certain applications .

Properties

CAS No.

70058-03-6

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(E)-3-ethylhex-2-en-4-yne

InChI

InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h5H,6H2,1-3H3/b8-5+

InChI Key

GWVWHRMKPSRNDX-VMPITWQZSA-N

Isomeric SMILES

CC/C(=C\C)/C#CC

Canonical SMILES

CCC(=CC)C#CC

Origin of Product

United States

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